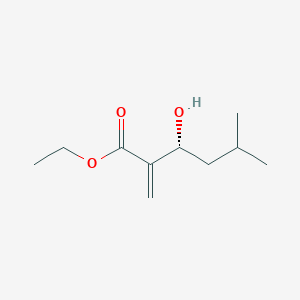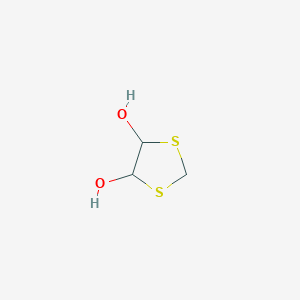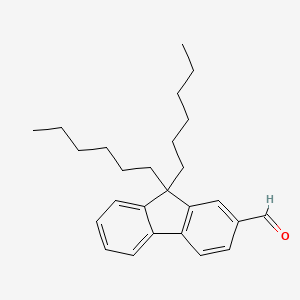![molecular formula C38H60O4 B12536545 4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl CAS No. 815583-79-0](/img/structure/B12536545.png)
4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core structure with long alkyl chains substituted with ethoxy and alkenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The alkyl chains are then introduced through etherification reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The alkenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to remove the double bonds in the alkenyl chains.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkenyl groups can yield epoxides, while reduction can produce saturated alkyl chains.
Scientific Research Applications
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of membrane dynamics due to its amphiphilic nature.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism by which 4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl exerts its effects is largely dependent on its structural properties. The long alkyl chains and biphenyl core allow it to interact with various molecular targets, such as lipid bilayers in biological membranes. These interactions can influence membrane fluidity and permeability, making the compound useful in studies of membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate
- 4-{[(11a)-3,20-Dioxopregn-4-en-11-yl]oxy}-4-oxobutanoic acid
Uniqueness
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is unique due to its combination of ethoxy and alkenyl groups on the biphenyl core. This structural feature provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. In comparison, similar compounds may lack this balance, limiting their functionality in certain contexts.
Properties
CAS No. |
815583-79-0 |
|---|---|
Molecular Formula |
C38H60O4 |
Molecular Weight |
580.9 g/mol |
IUPAC Name |
1-(11,11-diethoxyundecoxy)-4-(4-undec-10-enoxyphenyl)benzene |
InChI |
InChI=1S/C38H60O4/c1-4-7-8-9-10-12-15-18-21-32-41-36-28-24-34(25-29-36)35-26-30-37(31-27-35)42-33-22-19-16-13-11-14-17-20-23-38(39-5-2)40-6-3/h4,24-31,38H,1,5-23,32-33H2,2-3H3 |
InChI Key |
YMMWMZYZKHTNKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCCC=C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)
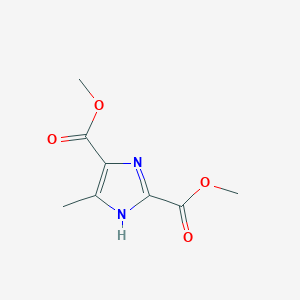

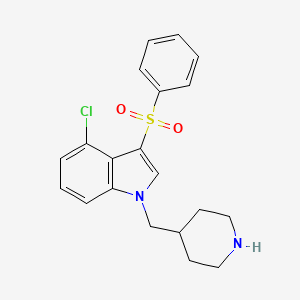
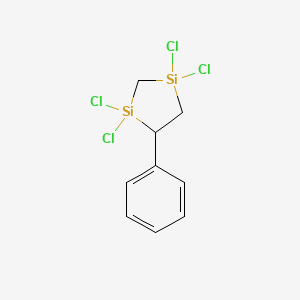
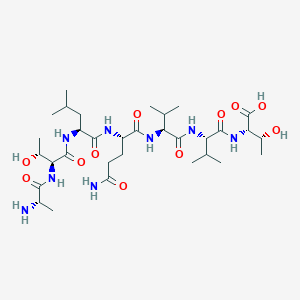
![4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid](/img/structure/B12536494.png)
![Formamide, N-[(1S)-1-methyl-2-propynyl]-](/img/structure/B12536502.png)
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)


